![molecular formula C17H16BrN3O2S B2386117 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide CAS No. 1058252-43-9](/img/structure/B2386117.png)
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide
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Description
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide, commonly known as BTA-1, is a chemical compound that has been widely used in scientific research. BTA-1 is a small molecule that has been synthesized for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
A study details the synthesis and characterization of 1,3,4-oxadiazole derivatives, showcasing the structural elucidation through spectral analytical techniques like IR, EI-MS, 1H NMR, and 13C NMR (Nafeesa et al., 2017). This research underlines the importance of precise synthesis and structural analysis in developing compounds with potential pharmacological applications.
Pharmacological Evaluation
Different studies have evaluated the pharmacological aspects of 1,3,4-oxadiazole and acetamide derivatives. For example, compounds have been assessed for their antibacterial and anti-enzymatic potentials, highlighting some derivatives as good inhibitors of gram-negative bacterial strains (Nafeesa et al., 2017). Additionally, another study focused on the α-glucosidase inhibitory potential of N-aryl/aralkyl derivatives, identifying several compounds as promising inhibitors, which could indicate their utility in managing diabetes or related metabolic disorders (Iftikhar et al., 2019).
Antimicrobial and Enzyme Inhibition Activities
Research on N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide has shown relative activity against acetylcholinesterase, an important target for Alzheimer's disease treatment (Siddiqui et al., 2013). Another study synthesized isoxazole-substituted 1,3,4-oxadiazoles, screening them for in vitro antimicrobial activity against bacterial and fungal strains, where some compounds exhibited good activity (Marri et al., 2018).
Molecular Docking and In Silico Studies
The synthesis and molecular docking analysis of compounds, including N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, aim at targeting specific receptors or enzymes, demonstrating the compound's potential as an anticancer agent by in silico modeling studies (Sharma et al., 2018). These studies emphasize the role of computational approaches in predicting the biological activity and therapeutic potential of new compounds.
properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-10(2)12-5-3-11(4-6-12)9-15(22)19-17-21-20-16(23-17)13-7-8-14(18)24-13/h3-8,10H,9H2,1-2H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEMXDFUKSXZNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide |
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